
(2-(Pyrrolidin-1-yl)ethyl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Pyrrolidin-1-yl)ethyl)alanine is an organic compound that features a pyrrolidine ring attached to an alanine backbone via an ethyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyrrolidin-1-yl)ethyl)alanine typically involves the reaction of pyrrolidine with an appropriate alanine derivative. One common method includes the use of N-protected alanine, which undergoes nucleophilic substitution with pyrrolidine in the presence of a suitable base. The reaction conditions often involve solvents such as dichloromethane or ethyl acetate and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: (2-(Pyrrolidin-1-yl)ethyl)alanine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the alanine backbone.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring or the ethyl linker.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidinone derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
(2-(Pyrrolidin-1-yl)ethyl)alanine has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2-(Pyrrolidin-1-yl)ethyl)alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor to many bioactive compounds.
Pyrrolidinone: An oxidized form of pyrrolidine with applications in medicinal chemistry.
Proline: A naturally occurring amino acid with a pyrrolidine ring, similar in structure to (2-(Pyrrolidin-1-yl)ethyl)alanine.
Uniqueness: this compound is unique due to its combination of a pyrrolidine ring and an alanine backbone, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-(2-pyrrolidin-1-ylethylamino)propanoic acid |
InChI |
InChI=1S/C9H18N2O2/c1-8(9(12)13)10-4-7-11-5-2-3-6-11/h8,10H,2-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
PUJZOASNTWAQIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)NCCN1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-([1,1'-Biphenyl]-4-yl)pyrrolidine](/img/structure/B13570066.png)
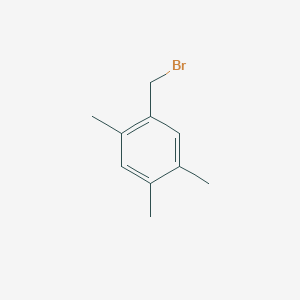
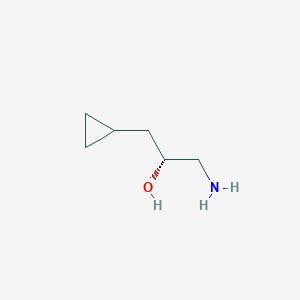
![6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B13570098.png)
![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13570102.png)
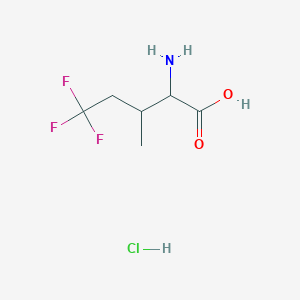
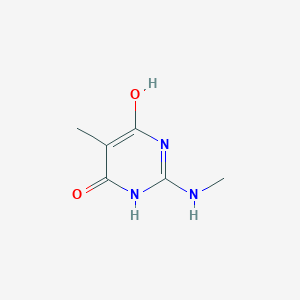
![Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13570118.png)
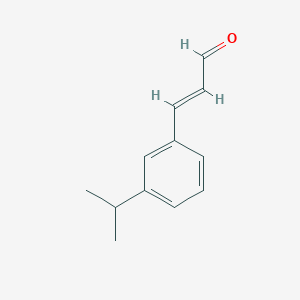
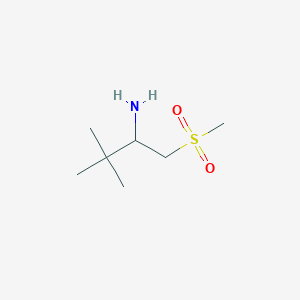
![Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13570134.png)
![rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13570136.png)


